![molecular formula C20H10Cl3NO3 B2587557 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 899942-26-8](/img/structure/B2587557.png)
6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
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Description
6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid, also known as DCQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DCQ belongs to the group of quinoline carboxylic acids and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Polymorphism Studies
Polymorphism: refers to the occurrence of different crystal structures for a single compound. The compound can exhibit various polymorphic forms, which are crucial for understanding its physical and chemical properties. Controlled growth temperature in melt growth techniques can lead to desired polymorphic forms, which have implications for industrial applications, such as in the pharmaceutical industry where different polymorphs can have different solubility and bioavailability .
Antimicrobial Activity
Compounds with structural similarities to 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid may exhibit antimicrobial properties . The presence of chlorine and quinoline rings can contribute to the compound’s ability to inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antibiotics or antifungal agents .
Anti-inflammatory Properties
The compound’s structure suggests potential anti-inflammatory activity . The furan and quinoline components are often seen in molecules that have the ability to reduce inflammation, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .
Antitumor Applications
Antitumor activity: is another possible application. The compound’s molecular structure, which includes multiple halogen atoms, might interact with cancer cells’ DNA or proteins, leading to apoptosis or inhibition of cell proliferation. This makes it a potential candidate for cancer therapy research .
Drug Design and Development
Due to its complex structure, the compound could serve as a lead compound in drug design and development. Its unique molecular framework can be modified to enhance its interaction with biological targets, improving its efficacy and specificity for certain diseases .
Material Science
In material science , the compound’s thermal properties and stability can be studied to develop new materials with specific characteristics, such as high-temperature resistance or particular optical properties .
properties
IUPAC Name |
6-chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3NO3/c21-10-2-4-16-13(7-10)14(20(25)26)9-17(24-16)19-6-5-18(27-19)12-3-1-11(22)8-15(12)23/h1-9H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICXTFYYCAODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid |
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